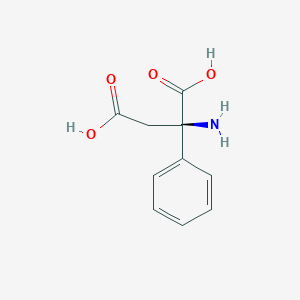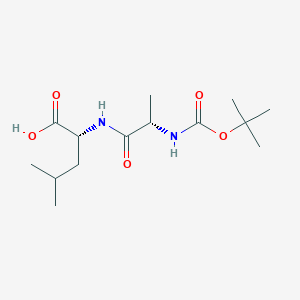
3-Cyclohexen-1-one, 5-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexen-1-one, 5-(trimethylsilyl)- is an organic compound characterized by a cyclohexene ring with a ketone group at the first position and a trimethylsilyl group at the fifth position. This compound is notable for its utility in various organic synthesis processes due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the silylation of cyclohexenone using trimethylsilyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum complexes can facilitate the silylation reaction under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclohexen-1-one, 5-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyclohexen-1-one, 5-(trimethylsilyl)- finds applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexen-1-one, 5-(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Cyclohexenone: Lacks the trimethylsilyl group, making it less stable and reactive in certain reactions.
3,5,5-Trimethyl-3-cyclohexen-1-one: Similar structure but with different substituents, leading to varied reactivity and applications.
Uniqueness: 3-Cyclohexen-1-one, 5-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts enhanced stability and reactivity. This makes it particularly valuable in synthetic chemistry for the development of complex molecules .
Propiedades
Número CAS |
56917-70-5 |
|---|---|
Fórmula molecular |
C9H16OSi |
Peso molecular |
168.31 g/mol |
Nombre IUPAC |
5-trimethylsilylcyclohex-3-en-1-one |
InChI |
InChI=1S/C9H16OSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4,6,9H,5,7H2,1-3H3 |
Clave InChI |
ACDBGITZPDPILQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1CC(=O)CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


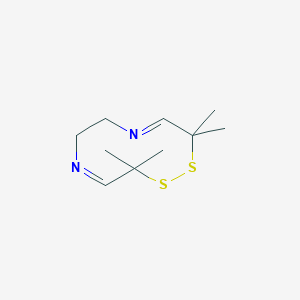

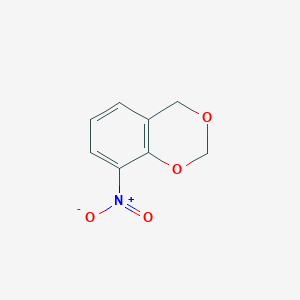
![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)

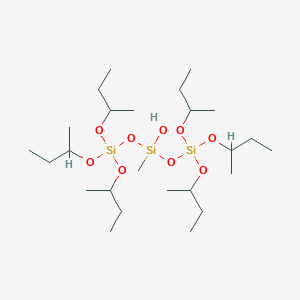
![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)

